molecular formula C16H15N3O B14426101 4,5-Dibenzyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 85562-83-0

4,5-Dibenzyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B14426101
CAS No.: 85562-83-0
M. Wt: 265.31 g/mol
InChI Key: UQSQZZHDKUGQEW-UHFFFAOYSA-N
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Description

4,5-Dibenzyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. . The structure of this compound consists of a triazole ring substituted with benzyl groups at the 4 and 5 positions, which imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibenzyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of ester ethoxycarbonylhydrazones with primary amines . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the triazole ring. The general reaction scheme can be represented as follows:

    Formation of Ester Ethoxycarbonylhydrazones: This step involves the reaction of ethyl chloroformate with hydrazine to form ethoxycarbonylhydrazine, which is then reacted with an appropriate aldehyde to form the ester ethoxycarbonylhydrazone.

    Cyclization with Primary Amines: The ester ethoxycarbonylhydrazone is then reacted with a primary amine under reflux conditions to form the 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5-Dibenzyl-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Various nucleophiles and electrophiles under conditions such as reflux or microwave-assisted synthesis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction may produce benzylamine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,5-Dibenzyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic activity. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent . Additionally, the compound’s ability to interact with DNA and RNA can interfere with the replication and transcription processes, contributing to its antiviral and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dibenzyl-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to its benzyl substitutions, which enhance its biological activity and make it a versatile compound for various applications. The presence of benzyl groups increases its lipophilicity, allowing better interaction with biological membranes and targets .

Properties

CAS No.

85562-83-0

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

3,4-dibenzyl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C16H15N3O/c20-16-18-17-15(11-13-7-3-1-4-8-13)19(16)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20)

InChI Key

UQSQZZHDKUGQEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NNC(=O)N2CC3=CC=CC=C3

Origin of Product

United States

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